molecular formula C8H5Cl2FO3 B1409091 3,5-Dichloro-4-fluoromandelic acid CAS No. 1806317-31-6

3,5-Dichloro-4-fluoromandelic acid

Cat. No.: B1409091
CAS No.: 1806317-31-6
M. Wt: 239.02 g/mol
InChI Key: VMXNXXKOFJHNDU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoromandelic acid is an organic compound with the molecular formula C8H5Cl2FO3 It is a derivative of mandelic acid, characterized by the presence of chlorine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluoromandelic acid typically involves multi-step organic reactions. One common method includes the halogenation of mandelic acid derivatives. The process may involve:

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic ring of mandelic acid.

    Oxidation: Conversion of intermediate compounds to the desired product under controlled conditions.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-fluoromandelic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Formation of reduced derivatives under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products: The reactions typically yield products with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

3,5-Dichloro-4-fluoromandelic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-fluoromandelic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Potential interactions with genetic material, affecting gene expression.

Comparison with Similar Compounds

    4-Fluoromandelic Acid: Similar structure but lacks chlorine atoms.

    3,5-Dichloromandelic Acid: Contains chlorine atoms but no fluorine.

    3,5-Difluoromandelic Acid: Contains fluorine atoms but no chlorine.

Uniqueness: 3,5-Dichloro-4-fluoromandelic acid is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(3,5-dichloro-4-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXNXXKOFJHNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218119
Record name Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806317-31-6
Record name Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806317-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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